Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3.3]heptane-2,6-dicarboxylate
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Overview
Description
Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[33]heptane-2,6-dicarboxylate is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3.3]heptane-2,6-dicarboxylate involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields a spirocyclic intermediate, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3.3]heptane-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3.3]heptane-2,6-dicarboxylate has several scientific research applications:
Materials Science: The compound’s unique spirocyclic structure makes it useful in the development of novel materials, including metal-organic frameworks (MOFs) with high thermal stability.
Medicinal Chemistry: Its structural features are explored for potential therapeutic applications, including enzyme inhibition and antifungal activities.
Biological Research: The compound is studied for its interactions with biological molecules and potential as a bioactive agent.
Mechanism of Action
The mechanism of action of Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3.3]heptane-2,6-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: Known for its use in MOFs, similar to Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3.3]heptane-2,6-dicarboxylate.
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic core and exhibit biological activities such as diuretic and antiandrogenic effects.
Uniqueness
Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3
Properties
IUPAC Name |
bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3.3]heptane-2,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64O4/c1-3-5-27-7-11-29(12-8-27)31-15-19-35(20-16-31)42-37(40)33-23-39(24-33)25-34(26-39)38(41)43-36-21-17-32(18-22-36)30-13-9-28(6-4-2)10-14-30/h27-36H,3-26H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEXTOQIQYTYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)OC(=O)C3CC4(C3)CC(C4)C(=O)OC5CCC(CC5)C6CCC(CC6)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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